

# Comparing the efficacy of Elobixibat and other IBAT inhibitors

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Guide to the Efficacy of **Elobixibat** and Other IBAT Inhibitors

### Introduction

Ileal bile acid transporter (IBAT) inhibitors are a class of drugs that target the apical sodium-dependent bile acid transporter (ASBT or IBAT), a protein crucial for the reabsorption of bile acids in the terminal ileum.[1][2] By inhibiting this transporter, these drugs disrupt the enterohepatic circulation of bile acids.[1][3] This mechanism of action has led to the development of IBAT inhibitors for two primary therapeutic areas: chronic idiopathic constipation (CIC) and cholestatic liver diseases, which are often characterized by severe pruritus (itching).[1][4]

**Elobixibat** is primarily developed for treating chronic constipation by increasing the concentration of bile acids in the colon, which stimulates colonic motility and secretion.[5][6][7] In contrast, other IBAT inhibitors such as Odevixibat, Maralixibat, and Linerixibat are mainly focused on treating cholestatic conditions like Progressive Familial Intrahepatic Cholestasis (PFIC) and Alagille Syndrome (ALGS).[4][8][9] In these cases, the goal is to reduce the systemic bile acid load, thereby alleviating symptoms like pruritus and potentially reducing liver damage.[9]

This guide provides a comparative analysis of the efficacy of **Elobixibat** and other prominent IBAT inhibitors, supported by data from clinical trials.



#### **Mechanism of Action: IBAT Inhibition**

IBAT inhibitors act locally in the gastrointestinal tract to block the reabsorption of bile acids in the terminal ileum.[3][10] This interruption of the enterohepatic circulation leads to two distinct downstream effects depending on the therapeutic goal:

- For Chronic Constipation (e.g., **Elobixibat**): The increased concentration of bile acids flowing into the colon acts as a natural laxative, stimulating both fluid secretion and colonic motility.

  [6][7] This results in softer stools and an increased frequency of bowel movements.[5]
- For Cholestatic Liver Diseases (e.g., Odevixibat, Maralixibat): By preventing reabsorption, IBAT inhibitors increase the fecal excretion of bile acids.[1] This reduces the total bile acid pool in the body, lowering the high serum bile acid (sBA) levels that contribute to liver injury and debilitating pruritus in cholestatic conditions.[2][9]



Click to download full resolution via product page

Caption: Mechanism of Action of IBAT Inhibitors.

# **Comparative Efficacy Data**



The efficacy of IBAT inhibitors is assessed using different primary endpoints based on the target indication. For chronic constipation, this is typically the change in the frequency of spontaneous bowel movements (SBMs). For cholestatic diseases, endpoints include the reduction in serum bile acids (sBA) and improvement in pruritus scores.

# **Elobixibat for Chronic Constipation**

**Elobixibat** has been evaluated in multiple clinical trials for chronic idiopathic constipation (CIC) and has consistently demonstrated efficacy in improving stool frequency and consistency.[5]

| Trial                         | Drug/Dosage                  | Primary<br>Endpoint                                      | Result                                                                                                                  | Adverse Events                                                              |
|-------------------------------|------------------------------|----------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------|
| Phase III (Japan)<br>[5]      | Elobixibat 10 mg<br>or 15 mg | Change from<br>baseline in SBM<br>frequency at<br>Week 1 | 10 mg: 5.7±4.2<br>vs. 2.6±2.9 for<br>placebo<br>(p=0.0005)15<br>mg: 5.6±3.5 vs.<br>2.6±2.9 for<br>placebo<br>(p=0.0001) | Abdominal pain,<br>diarrhea.[1]                                             |
| Phase IIb<br>(US/Europe)[5]   | Elobixibat 5, 10,<br>15 mg   | Change from<br>baseline in SBM<br>frequency at<br>Week 1 | 10 mg: 4.0 vs.<br>1.7 for placebo<br>(p<0.002)15 mg:<br>5.4 vs. 1.7 for<br>placebo<br>(p<0.001)                         | Abdominal cramping/pain, diarrhea.[10]                                      |
| Phase III (India)<br>[11][12] | Elobixibat 5 mg              | Change in<br>weekly SBM<br>frequency at<br>Week 2        | Elobixibat: 3.83<br>vs. Placebo: 2.68<br>(p=0.008)                                                                      | Abdominal pain (7.89% vs 4.05% for placebo), abdominal distention.[12] [13] |

## **IBAT Inhibitors for Cholestatic Liver Diseases**







Odevixibat, Maralixibat, and Linerixibat have been primarily studied in pediatric and adult populations with cholestatic liver diseases. Direct comparison is challenging due to different patient populations and pruritus assessment scales.[4]



| Drug                      | Trial                         | Indication                     | Primary<br>Endpoint                          | Result                                                                                                                                                     | Adverse<br>Events                                                                           |
|---------------------------|-------------------------------|--------------------------------|----------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------|
| Odevixibat<br>(Bylvay)    | PEDFIC 1<br>(Phase III)[8]    | PFIC (Types<br>1 & 2)          | Pruritus<br>Assessment<br>& sBA<br>Reduction | Pruritus: 53.5% positive assessments vs 28.7% for placebo (p=0.004).sB A: 33.3% of patients achieved ≥70% reduction or level ≤70 µmol/L vs 0% for placebo. | Diarrhea/freq<br>uent bowel<br>movements<br>(9.5% vs<br>5.0% for<br>placebo).               |
| Maralixibat<br>(Livmarli) | ICONIC<br>(Phase IIb)<br>[14] | Alagille<br>Syndrome<br>(ALGS) | Change in<br>sBA                             | Median reduction of -96 μmol/L. [14]Significan t improvement in pruritus (-1.6 points on ItchRO scale).[14]                                                | Diarrhea,<br>abdominal<br>pain (most<br>common,<br>generally mild<br>and<br>transient).[15] |
| Maralixibat<br>(Livmarli) | MARCH<br>(Phase III)<br>[15]  | PFIC                           | Change in<br>Pruritus &<br>sBA               | Sustained improvement s in pruritus, sBA, and total bilirubin over 104 weeks.[15]                                                                          | Gastrointestin<br>al-related<br>events,<br>primarily<br>mild/transient<br>diarrhea.[15]     |



| Linerixibat | GLISTEN<br>(Phase III)[4] | Primary<br>Biliary<br>Cholangitis<br>(PBC) | Change in<br>Itch Score<br>(WI-NRS)          | Statistically significant reduction in itch score vs. placebo (LS mean difference: -0.72, p=0.001).[4] | Diarrhea<br>(mild to<br>moderate).[4]                |
|-------------|---------------------------|--------------------------------------------|----------------------------------------------|--------------------------------------------------------------------------------------------------------|------------------------------------------------------|
| Volixibat   | VANTAGE<br>(Phase IIb)[4] | Primary<br>Biliary<br>Cholangitis<br>(PBC) | Change in<br>Itch Score<br>(Adult<br>ItchRO) | Statistically significant reduction of 2.32 points vs. placebo (p=0.0026).                             | Diarrhea<br>(77%, mostly<br>mild to<br>moderate).[4] |

# Experimental Protocols Elobixibat Phase III Trial (India) Methodology

- Study Design: A prospective, randomized, multicenter, double-blind, placebo-controlled, parallel-group, phase III study.[11][12]
- Patient Population: 150 Indian patients with chronic constipation of at least six months' duration, satisfying Rome IV criteria for functional constipation.[11][12]
- Procedure: Following a 14-day run-in period to establish baseline SBM frequency, eligible
  patients were randomized (1:1) to receive either elobixibat 5 mg or a placebo once daily for
  two weeks.[12]
- Primary Efficacy Endpoint: The change in the weekly frequency of SBMs from baseline at the end of the two-week treatment period.[12]
- Secondary Endpoints: Included the proportion of patients achieving a "response" in complete spontaneous bowel movements (CSBMs) and the time to the first SBM.[11]





Click to download full resolution via product page

Caption: Workflow for Elobixibat Phase III Trial in India.

# **Odevixibat PEDFIC 1 Trial Methodology**

- Study Design: A 24-week, randomized, double-blind, placebo-controlled, phase 3 trial.[8][16]
- Patient Population: Pediatric patients with PFIC type 1 or type 2.[8][16]



- Procedure: Patients were randomized to receive either oral odevixibat (two different dose levels) or a placebo once daily for 24 weeks.[8]
- Primary Efficacy Endpoints:
  - U.S. Endpoint: Proportion of patients with a positive pruritus assessment (defined as a specific reduction in itch score).
  - E.U. Endpoint: Proportion of patients with either a ≥70% reduction in serum bile acids or reaching a level of ≤70 µmol/L.
- Extension Study: Patients who completed PEDFIC 1 were eligible to enroll in the PEDFIC 2 open-label extension study to evaluate long-term safety and efficacy.[8][17]





Click to download full resolution via product page

Caption: Workflow for Odevixibat PEDFIC 1 Phase III Trial.

## Conclusion

IBAT inhibitors represent a targeted approach to modulating the enterohepatic circulation of bile acids for therapeutic benefit. The choice of a specific IBAT inhibitor is dictated by the underlying



condition. **Elobixibat** has demonstrated robust efficacy and safety for the treatment of chronic constipation by leveraging the pro-secretory and pro-kinetic effects of increased colonic bile acids.[5][18] Conversely, drugs like Odevixibat and Maralixibat are effective in managing cholestatic liver diseases by reducing the systemic burden of bile acids, leading to significant improvements in debilitating pruritus and key disease markers.[8][15] While all operate via the same fundamental mechanism of IBAT inhibition, their clinical applications are distinct, addressing different pathophysiological needs. Future research and head-to-head trials, where applicable, will further clarify the comparative efficacy and optimal positioning of these agents in clinical practice.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Ileal Bile Acid Transporter Inhibition for the Treatment of Chronic Constipation, Cholestatic Pruritus, and NASH PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Elobixibat Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Drug Profile Elobixibat for the Treatment of Constipation PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Elobixibat Hydrate? [synapse.patsnap.com]
- 7. What is Elobixibat Hydrate used for? [synapse.patsnap.com]
- 8. hcplive.com [hcplive.com]
- 9. Maralixibat for the treatment of PFIC: Long-term, IBAT inhibition in an open-label, Phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elobixibat and its potential role in chronic idiopathic constipation PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and Safety of Elobixibat in Chronic Constipation [ciplamed.com]
- 12. Efficacy and safety of elobixibat in patients with chronic constipation-A randomized, multicenter, double-blind, placebo-controlled, parallel-group study from India PubMed



[pubmed.ncbi.nlm.nih.gov]

- 13. Efficacy and safety of elobixibat in patients with chronic constipation—A randomized, multicenter, double-blind, placebo-controlled, parallel-group study from India - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. medjournal360.com [medjournal360.com]
- 16. gut.bmj.com [gut.bmj.com]
- 17. rare-liver-disorders.ime.springerhealthcare.com [rare-liver-disorders.ime.springerhealthcare.com]
- 18. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- To cite this document: BenchChem. [Comparing the efficacy of Elobixibat and other IBAT inhibitors]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1671180#comparing-the-efficacy-of-elobixibat-and-other-ibat-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





